N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide, also known as CTMP, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. It belongs to the category of pyrazole-derived compounds and has been synthesized through various methods.
Mechanism of Action
N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide inhibits the activity of AKT by binding to its PH domain, preventing its translocation to the plasma membrane. This prevents the activation of downstream signaling pathways involved in cell survival and proliferation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to inhibit the growth of glioma cells and reduce the invasiveness of breast cancer cells. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide in lab experiments is its specificity for AKT inhibition, which allows for targeted inhibition of cancer cells. However, its limited solubility in water and low bioavailability may limit its use in certain experiments.
Future Directions
Future research on N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide could focus on improving its solubility and bioavailability to increase its efficacy in cancer therapy. Additionally, its potential use in other fields, such as neurodegenerative diseases, could also be explored. Finally, the development of N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide derivatives with improved properties could also be a potential avenue for future research.
Synthesis Methods
N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been synthesized through various methods, including a one-pot synthesis method and a two-step synthesis method. The one-pot synthesis method involves the reaction of 2-chlorobenzaldehyde with tetramethylpyrazole in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with methylamine to obtain N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide. The two-step synthesis method involves the reaction of 2-chlorobenzaldehyde with acetylacetone to obtain 2-chloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone, which is then reacted with methylamine to obtain N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been used in various scientific research fields, including neuroscience and cancer research. In neuroscience, N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. This inhibition has been shown to induce apoptosis in cancer cells, making N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-10-14(11(2)19(4)17-10)15(20)18(3)9-12-7-5-6-8-13(12)16/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDIFVXJGMUWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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